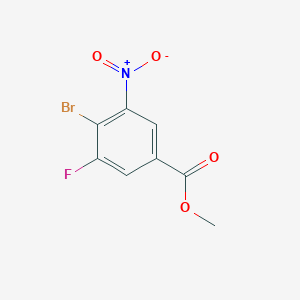

Methyl 4-bromo-3-fluoro-5-nitrobenzoate

Description

Methyl 4-bromo-3-fluoro-5-nitrobenzoate (CAS: 919116-51-1, 1251210-02-2) is a halogenated nitrobenzoate ester with a molecular formula of C₈H₅BrFNO₄ and a molecular weight of 278.03 g/mol. This compound features a benzene ring substituted with bromo (4-position), fluoro (3-position), and nitro (5-position) groups, esterified as a methyl ester. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogen and nitro functionalities enable further derivatization via coupling, reduction, or substitution reactions. Despite its utility, commercial availability of this compound has been discontinued, as noted in recent catalogs .

Properties

Molecular Formula |

C8H5BrFNO4 |

|---|---|

Molecular Weight |

278.03 g/mol |

IUPAC Name |

methyl 4-bromo-3-fluoro-5-nitrobenzoate |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(10)7(9)6(3-4)11(13)14/h2-3H,1H3 |

InChI Key |

NPVDQVCPFQKPQX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-fluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-bromo-3-fluorobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products depend on the nucleophile used, such as methyl 4-methoxy-3-fluoro-5-nitrobenzoate.

Reduction: Methyl 4-bromo-3-fluoro-5-aminobenzoate.

Oxidation: Methyl 4-bromo-3-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-fluoro-5-nitrobenzoate is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the modification of biological molecules for imaging or therapeutic purposes.

Medicine: Potential use in drug development due to its ability to interact with biological targets.

Industry: As a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-bromo-3-fluoro-5-nitrobenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors.

Comparison with Similar Compounds

Methyl 3-bromo-5-fluoro-4-nitrobenzoate (CAS: 1123171-93-6)

This positional isomer shares the same molecular formula (C₈H₅BrFNO₄) and molecular weight (278.03 g/mol) but differs in substituent positions: bromo (3-position), fluoro (5-position), and nitro (4-position) . Key distinctions include:

- Electronic Effects : The nitro group at the 4-position (meta to the ester) in the isomer creates a distinct electron-withdrawing environment compared to the 5-position (para) in the target compound. This alters reactivity in electrophilic aromatic substitution or nucleophilic acyl substitution.

- Spectral Data : While direct NMR/IR data for the target compound are unavailable, highlights the use of ¹H NMR, ¹³C NMR, and FTIR for characterizing methyl esters. The isomer’s NMR shifts would differ due to substituent proximity to the ester group.

- Synthetic Utility : The nitro group’s position influences downstream reactions. For example, nitro reduction to an amine in the isomer (4-position) may yield intermediates with divergent steric or electronic properties compared to the target compound’s 5-nitro derivative.

Methyl 4-bromo-3-formamidobenzoate

Synthesized via analogous methods (e.g., amidation of methyl 3-amino-4-bromobenzoate, as in ), this compound replaces the fluoro and nitro groups with a formamido substituent. Key differences include:

- Reactivity : The formamido group (-NHCHO) introduces hydrogen-bonding capacity, enhancing solubility in polar solvents, whereas the nitro and fluoro groups in the target compound increase electrophilicity.

- Applications : Formamido derivatives are common in peptide coupling, while nitro groups are precursors for amines or heterocycles.

Halogenated Benzoate Derivatives

lists bromo- and fluoro-substituted aromatics, such as 5-Bromo-4-fluoro-2-hydroxybenzaldehyde and 5-Bromo-4-nitro-1H-imidazole. These compounds highlight:

- Substituent Effects : Fluoro groups enhance lipophilicity and metabolic stability, while bromo groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).

- Biological Activity : Nitroimidazoles (e.g., , Compound 7) are associated with antimicrobial properties, whereas nitrobenzoates like the target compound may exhibit toxicity profiles influenced by nitro reduction metabolites.

Physicochemical Properties

| Property | Methyl 4-bromo-3-fluoro-5-nitrobenzoate | Methyl 3-bromo-5-fluoro-4-nitrobenzoate |

|---|---|---|

| Molecular Weight | 278.03 g/mol | 278.03 g/mol |

| CAS Number | 919116-51-1, 1251210-02-2 | 1123171-93-6 |

| Substituent Positions | Br (4), F (3), NO₂ (5) | Br (3), F (5), NO₂ (4) |

| Key Reactivity | Nitro para to ester; bromo meta to ester | Nitro meta to ester; bromo ortho to ester |

| Synthetic Applications | Amine precursors, coupling reactions | Analog-specific intermediates |

Stability and Reactivity

- Halogen Interactions : Bromo’s position (4 vs. 3) affects steric hindrance in substitution reactions. For example, nucleophilic aromatic substitution may proceed more readily at the 4-bromo position (target) due to reduced steric crowding compared to 3-bromo (isomer).

Biological Activity

Methyl 4-bromo-3-fluoro-5-nitrobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme-inhibitory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : CHBrFNO

- Molecular Weight : 164.04 g/mol

The compound features a benzoate structure with three substituents: a bromine atom at the 4-position, a fluorine atom at the 3-position, and a nitro group at the 5-position. These functional groups are crucial as they influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study demonstrated that nitro-substituted benzoates can effectively inhibit the growth of various bacterial strains and fungi. The presence of nitro groups is believed to enhance their ability to penetrate microbial cell walls and disrupt essential cellular processes .

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. Certain derivatives of nitrobenzoates have shown promise in targeting cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting tumor growth. For instance, compounds with similar nitro substitutions have been linked to the inhibition of DNA topoisomerases, which are critical for DNA replication and transcription in cancer cells .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has also been investigated. Studies suggest that this compound can interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders. The halogen substituents may enhance binding affinities with target enzymes due to their electronic effects .

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

- Anticancer Research : In vitro testing on breast cancer cell lines revealed that this compound inhibited cell proliferation by up to 70% at a concentration of 25 µM after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of caspase activity .

- Enzyme Inhibition Analysis : An investigation into the compound's effect on acetylcholinesterase (AChE) activity showed that it could inhibit AChE with an IC50 value of 15 µM, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-bromo-2-fluoro-5-nitrobenzoate | CHBrFNO | Bromine at position 4; similar reactivity |

| Methyl 3-bromo-2-fluoro-5-nitrobenzoate | CHBrFNO | Different substitution pattern |

| Methyl 5-bromo-2-fluoro-3-nitrobenzoate | CHBrFNO | Distinct reactivity due to position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.